3-(2-Acetamidoethyl)benzoic acid
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Overview
Description
3-(2-Acetamidoethyl)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a benzoic acid moiety substituted with an acetamidoethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidoethyl)benzoic acid typically involves the acylation of 3-(2-aminoethyl)benzoic acid with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acetic acid. The reaction can be represented as follows:
3-(2-aminoethyl)benzoic acid+acetic anhydride→3-(2-Acetamidoethyl)benzoic acid+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetamidoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminoethylbenzoic acid.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Acetamidoethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidoethyl)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethyl)benzoic acid
- 3-(2-Hydroxyethyl)benzoic acid
- 3-(2-Methoxyethyl)benzoic acid
Uniqueness
3-(2-Acetamidoethyl)benzoic acid is unique due to the presence of both an acetamido group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(2-acetamidoethyl)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-6-5-9-3-2-4-10(7-9)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
NHAYGOREPDMQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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